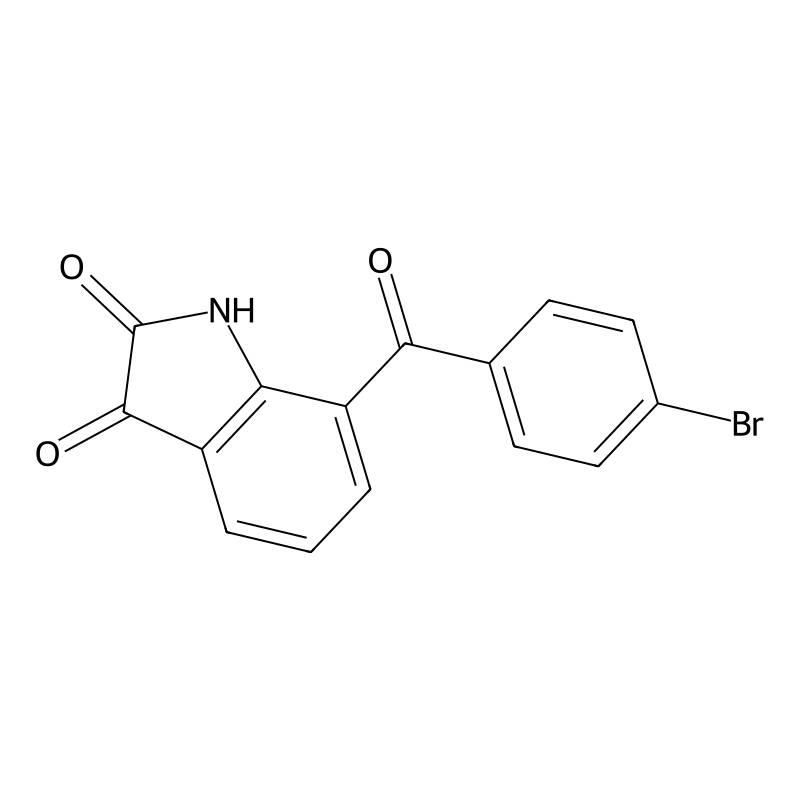

7-(4-Bromobenzoyl)-1H-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis and Characterization:

-(4-Bromobenzoyl)-1H-indole-2,3-dione (7-Br-BID) is a well-characterized organic compound. Its synthesis has been reported in various scientific publications, typically involving the reaction of 4-bromobenzoyl chloride with 1H-indole-2,3-dione. [Source: Kumar, A., et al. (2012). Synthesis, characterization and anti-tubercular activity of some novel N-substituted indolin-2-ones and isatin derivatives. Medicinal Chemistry Research, 21(1), 127-134.]

The compound's structure and purity are typically confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Source: SynThink Chemicals. (n.d.). 7-(4-Bromobenzoyl)-1H-indole-2,3-dione. Retrieved from ]

Potential Biological Activities:

Research suggests that 7-Br-BID might possess diverse biological activities, although much remains unknown. Some studies have investigated its potential as:

- Antibacterial agent: 7-Br-BID displayed antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [Source: Kumar, A., et al. (2012). Synthesis, characterization and anti-tubercular activity of some novel N-substituted indolin-2-ones and isatin derivatives. Medicinal Chemistry Research, 21(1), 127-134.]

- Antitubercular agent: Studies have reported moderate antitubercular activity of 7-Br-BID against Mycobacterium tuberculosis. [Source: Kumar, A., et al. (2012). Synthesis, characterization and anti-tubercular activity of some novel N-substituted indolin-2-ones and isatin derivatives. Medicinal Chemistry Research, 21(1), 127-134.]

7-(4-Bromobenzoyl)-1H-indole-2,3-dione is an organic compound with the molecular formula . This compound features an indole backbone substituted with a 4-bromobenzoyl group at the 7-position. It is structurally related to Bromfenac, a non-steroidal anti-inflammatory drug. The compound exhibits a melting point of 162-164°C and a predicted boiling point of approximately 468.6±20.0 °C .

There is no current research available on the mechanism of action of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione itself. However, its structural similarity to bromfenac suggests it might possess some anti-inflammatory properties through similar mechanisms, potentially involving the inhibition of cyclooxygenase (COX) enzymes []. Further research is needed to explore this possibility.

- Halogenation: The initial synthesis involves halogenating 7-(4-bromobenzoyl) indole in tetrahydrofuran with acid, leading to the formation of 3,3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indole-2-ketone.

- Reduction: This intermediate undergoes reduction in the presence of acetic acid and zinc powder to yield the final product.

- Regioselective Diels-Alder Reactions: The compound acts as a precursor for complex ring systems, showcasing its utility in synthetic organic chemistry.

Research indicates that derivatives of indole compounds, including 7-(4-bromobenzoyl)-1H-indole-2,3-dione, exhibit significant biological activities. These may include antimicrobial properties and potential applications in cancer therapy due to their ability to induce apoptosis in resistant cancer cells .

The synthesis of 7-(4-bromobenzoyl)-1H-indole-2,3-dione typically involves:

- Halogenation: Halogenating 7-(4-bromobenzoyl) indole using tetrahydrofuran as a solvent and an acid catalyst.

- Reduction: Following halogenation, the intermediate undergoes reduction using acetic acid and zinc powder.

- Palladium-Catalyzed Reactions: This compound can also be synthesized through palladium-catalyzed arylation methods .

7-(4-Bromobenzoyl)-1H-indole-2,3-dione finds applications in various fields:

- Synthetic Organic Chemistry: It is used in the synthesis of o-acetylbenzoic acids and other complex organic molecules.

- Pharmaceutical Development: Its derivatives have shown promise in developing new drugs targeting various diseases, including cancer and infections .

Studies on similar compounds suggest that interactions with biological targets can lead to significant pharmacological effects. For instance, compounds containing indole moieties often show interactions with enzymes involved in metabolic pathways or cellular signaling processes. The specific interactions of 7-(4-bromobenzoyl)-1H-indole-2,3-dione have not been extensively documented but are likely to follow similar patterns observed in related compounds .

Several compounds share structural similarities with 7-(4-bromobenzoyl)-1H-indole-2,3-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Indole-2,3-dione | Indole derivative | Known as isatin; has distinct biological properties. |

| 5-Fluoro-1H-indole-2,3-dione | Fluorinated indole | Exhibits antimicrobial activity; different halogen substituent. |

| Bromfenac | Non-steroidal anti-inflammatory drug | Related to the compound; used clinically for pain relief. |

| 7-Acetylindole | Acetylated indole | Different functional group leading to varied reactivity. |

The unique feature of 7-(4-bromobenzoyl)-1H-indole-2,3-dione lies in its specific bromobenzoyl substitution which influences its reactivity and potential biological activity compared to these similar compounds.